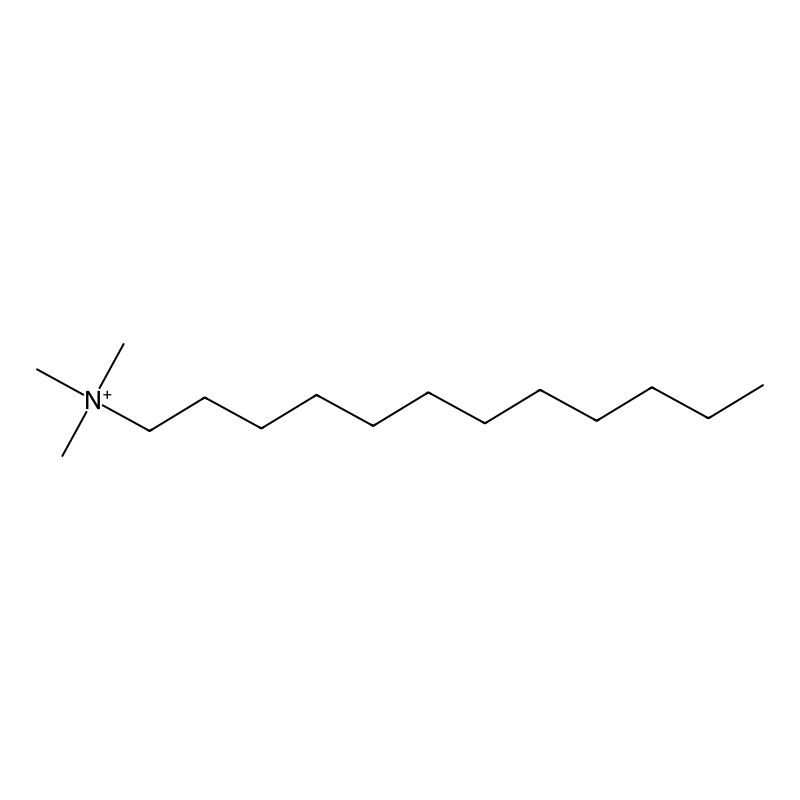Dodecyltrimethylammonium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Dodecyltrimethylammonium is a quaternary ammonium compound classified under tetraalkylammonium salts. Its chemical formula is , and it features a dodecyl group attached to a nitrogen atom that is also bonded to three methyl groups. This structure gives it surfactant properties, making it useful in various applications, particularly in the fields of chemistry and biology . The compound is often encountered in its bromide or chloride salt forms, such as dodecyltrimethylammonium bromide and dodecyltrimethylammonium chloride, which are widely studied for their surfactant capabilities.
- Formation of Surfactants: It can interact with anionic or nonionic surfactants to form mixed micelles, enhancing solubility and stability in various solutions .
- Dephosphorylation Reactions: It has been shown to dephosphorylate various proteins, influencing signal transduction pathways within cells .
- Ion Exchange Reactions: As a cationic surfactant, it can undergo ion exchange with anions in solution, affecting its properties and applications.
Dodecyltrimethylammonium exhibits notable biological activities:
- Cell Membrane Interaction: It can disrupt cell membranes due to its amphiphilic nature, leading to cytotoxic effects on certain cell types .
- Signal Transduction Modulation: The compound has been implicated in the modulation of various signaling pathways, including the MAPK signaling pathway, by acting on protein tyrosine kinases .
- Antimicrobial Properties: It demonstrates antimicrobial activity against various microorganisms, making it useful in disinfectants and antiseptics.
Dodecyltrimethylammonium can be synthesized through several methods:
- Quaternization Reaction: This involves reacting dodecylamine with methyl iodide or dimethyl sulfate. The reaction proceeds as follows:
- Direct Alkylation: Another method involves the direct alkylation of trimethylamine with dodecyl halides under controlled conditions .
Dodecyltrimethylammonium finds extensive applications across various fields:
- Surfactants: Used in detergents and cleaning products for its ability to reduce surface tension.
- Biological Research: Employed as a reagent in biochemical assays and studies involving membrane proteins.
- Pharmaceuticals: Utilized in drug formulations as a stabilizing agent or solubilizer due to its surfactant properties.
Research has highlighted several interactions involving dodecyltrimethylammonium:
- Protein Interactions: Studies have shown that it can interact with membrane proteins, affecting their conformation and function .
- Complex Formation: It can form complexes with other surfactants, which may enhance or inhibit their activity depending on the system .
- Micelle Formation: Its ability to form micelles is critical for its function as a surfactant, impacting solubilization processes in various applications.
Dodecyltrimethylammonium is similar to other quaternary ammonium compounds but exhibits unique properties due to its specific structure. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Tetradecyltrimethylammonium | C₁₇H₃₈N | Longer alkyl chain; potentially higher antimicrobial activity. |
| Hexadecyltrimethylammonium | C₁₉H₄₂N | Even longer alkyl chain; used in hair conditioning products. |
| Octadecyltrimethylammonium | C₂₁H₄₆N | Very long alkyl chain; excellent emulsifying properties. |
Dodecyltrimethylammonium stands out due to its balance between hydrophobicity and hydrophilicity, making it particularly effective as a surfactant while maintaining moderate toxicity levels compared to longer-chain analogs . Its unique interaction capabilities with biological membranes further differentiate it from similar compounds.
XLogP3
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
112-00-5 (chloride)
13623-06-8 (methyl sulfate salt)







